molecular formula C12H23N3O2 B1488496 2-(3-aminopiperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1291585-02-8

2-(3-aminopiperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B1488496
CAS No.: 1291585-02-8
M. Wt: 241.33 g/mol
InChI Key: SOUAXLUYVLSODW-UHFFFAOYSA-N
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Description

2-(3-aminopiperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C12H23N3O2 and its molecular weight is 241.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Research has been conducted on the design, synthesis, and characterization of similar compounds, focusing on their chemical structure and potential for further modification. For instance, novel derivatives have been synthesized for exploration of their chemical properties and potential biological activities. These studies lay the groundwork for understanding how modifications to the chemical structure can influence biological activity and potential applications in medicinal chemistry (Yang Jing, 2010).

Biological Activity and Potential Applications

  • Some studies have aimed at synthesizing compounds to evaluate their biological activities, such as anti-inflammatory, antimicrobial, and enzyme inhibition properties. This research indicates the potential of similar compounds in therapeutic applications, including their role as inhibitors or activators of specific biological targets (H. Khalid et al., 2014).

Material Science and Coordination Chemistry

  • Investigations into the synthesis of coordination complexes and their structural characterization reveal the compound's applications in material science and coordination chemistry. These studies provide insights into the self-assembly processes and the influence of hydrogen bonding on the formation of supramolecular architectures, which can have implications for designing new materials with specific properties (K. Chkirate et al., 2019).

Antiallergic Potential

  • Research on N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides has been conducted to explore their antiallergic properties, demonstrating the utility of similar compounds in the development of novel antiallergic agents. This indicates a potential avenue for therapeutic application, where the modification of the core structure could lead to enhanced biological activity (Cecilia Menciu et al., 1999).

Properties

IUPAC Name

2-(3-aminopiperidin-1-yl)-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c13-10-3-1-5-15(8-10)9-12(16)14-7-11-4-2-6-17-11/h10-11H,1-9,13H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUAXLUYVLSODW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)NCC2CCCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.